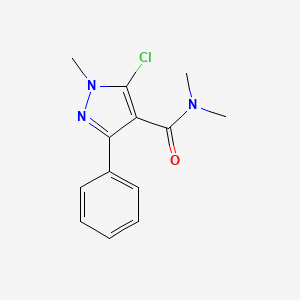

5-氯-N,N,1-三甲基-3-苯基-1H-吡唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative. Pyrazoles are an important class of five-membered heterocyclic compounds that are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . A series of N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were synthesized using appropriate synthetic route .Molecular Structure Analysis

The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a related compound, was determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds and reactions in different media .Physical And Chemical Properties Analysis

The compound appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .科学研究应用

Antiparasitic Activity

The compound has shown promise as an antiparasitic agent. A molecular simulation study demonstrated its potent in vitro antipromastigote activity. Specifically, it binds favorably to the active site of LmPTR1 , a protein associated with parasitic protozoa. The binding free energy is notably low (−9.8 kcal/mol), suggesting potential efficacy against parasitic infections .

Fungicidal Properties

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide: has been investigated as a fungicide. Specifically, a derivative called Furametpyr exhibits both curative and preventative activity against basidiomycete fungi. It acts rapidly (within two days of application) and maintains good residual activity in paddy fields .

作用机制

Target of Action

The primary targets of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

The exact mode of action of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is suggested that the strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme might play a role .

Biochemical Pathways

The specific biochemical pathways affected by 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is known that pyrazole-bearing compounds can have significant effects on various biochemical pathways due to their diverse pharmacological effects .

Result of Action

The molecular and cellular effects of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide It is known that pyrazole-bearing compounds can have significant antileishmanial and antimalarial activities .

安全和危害

The compound should be handled with care to avoid contact with skin and eyes, and inhalation of its dust or solution should be avoided . It should be stored in a sealed container and kept away from oxidizers and strong acids or bases . In case of contact with skin or eyes, it should be immediately rinsed with plenty of water and medical help should be sought .

属性

IUPAC Name |

5-chloro-N,N,1-trimethyl-3-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O/c1-16(2)13(18)10-11(15-17(3)12(10)14)9-7-5-4-6-8-9/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVOQNKTZWMVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B2681777.png)

![6-[4-(Benzenesulfonyl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2681784.png)

![3-(3,4-dimethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681785.png)

![2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2681792.png)

![[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol](/img/structure/B2681794.png)

![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2681799.png)